6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile
Description
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound featuring a triazolo-pyridine backbone with a bromine atom at position 6 and a carbonitrile group (-CN) at position 5. Its molecular formula is C₇H₄BrN₄, with a molecular weight of 240.04 g/mol. The nitrile group contributes to polarity and hydrogen-bonding capacity, influencing solubility in organic solvents like DMF and DMSO .
Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-5-1-2-7-10-4-11-12(7)6(5)3-9/h1-2,4H |
InChI Key |
DVUSEKIDHOFXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis from Functionalized Pyridines and Triazoles
A common method involves starting from aminopyridines or their derivatives, which are functionalized to incorporate cyano and bromo substituents, followed by cyclization to form the fused triazolo ring.
- Starting Materials: 2-aminopyridines substituted with cyano groups and bromo atoms at desired positions.
- Cyclization: Reaction with hydrazides or hydrazines (e.g., cyanoaceto hydrazide) under acidic or thermal conditions to form the triazole ring fused to the pyridine core.
- Halogenation: Bromination is typically achieved either by using brominated precursors or by post-cyclization electrophilic bromination at the 6-position of the triazolopyridine ring.
Cyclocondensation of 2-(1,2,4-Triazol-5-yl)acetonitriles with β-Dicarbonyl Compounds
This approach involves the condensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-diketones or β-ketoesters in acidic media, followed by cyclization to form the fused triazolo[1,5-a]pyridine ring system.
- Reaction Conditions: Typically conducted in acetic acid with catalytic hydrochloric acid under reflux for 1-4 hours.
- Outcome: Formation of 5,7-disubstituted triazolo[1,5-a]pyridine-8-carbonitriles, which can be further functionalized to introduce bromine at the 6-position by electrophilic substitution or by starting with brominated β-diketones.
Tandem Radical Cyclization and Oxidative Cyclization Methods
Copper-catalyzed tandem radical cyclization reactions and oxidative cyclization of amidines have been reported for the synthesis of related triazolopyridine derivatives. These methods allow the formation of the fused ring system while introducing substituents such as cyano and bromo groups through the choice of starting materials and reaction conditions.
- Example: Cyclization of N-(2-pyridyl)-amidines under oxidative conditions can yield triazolopyridines with functional groups at defined positions.
Use of Electrophilic Reagents for Functional Group Introduction
Electrophilic reagents like bromine or N-bromosuccinimide (NBS) can be used to selectively brominate the 6-position of the triazolopyridine ring after the core structure is synthesized.
- Selective Bromination: Achieved under controlled conditions to avoid over-bromination or substitution at undesired positions.
- Optimization: Reaction temperature, solvent, and reagent equivalents are critical parameters.
Representative Data Table: Preparation Methods Overview
| Methodology | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization from aminopyridines and hydrazides | 2-Aminopyridines, cyanoaceto hydrazide | Acidic media, heat | 50-80 | Bromination post-cyclization or brominated precursors used |
| Cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles | 2-(1,2,4-triazol-5-yl)acetonitriles, β-diketones | Acetic acid, catalytic HCl, reflux | 57-85 | Allows introduction of cyano and bromo substituents via starting materials |
| Copper-catalyzed tandem radical cyclization | 1,2-Bis(1-arylethylidene)hydrazines, benzylidenemalononitriles | Copper catalyst, radical conditions | 60-75 | Enables complex substitution patterns |
| Electrophilic bromination | Preformed triazolopyridine derivatives | Bromine or NBS, controlled conditions | 60-90 | Requires optimization to avoid side reactions |
Research Discoveries and Perspectives
- The cyclocondensation approach is widely favored for its versatility and relatively high yields in producing substituted triazolopyridines with cyano groups at the 5-position, which is crucial for the target compound.
- Oxidative cyclization methods offer environmentally friendly routes and can be tuned to incorporate bromine substituents efficiently.
- The role of oxygen atmosphere in some oxidative cyclization reactions has been shown to significantly enhance yields and selectivity, indicating the importance of reaction atmosphere control.
- The use of functionalized pyridine precursors allows for strategic placement of bromine and cyano groups, facilitating the synthesis of 6-bromo-triazolo[1,5-a]pyridine-5-carbonitrile with high regioselectivity.
- Recent advances include tandem reactions and catalytic processes that reduce steps and improve atom economy, aligning with green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols. For example:
-
Reaction with Amines :
Electrophilic Aromatic Substitution
Due to the electron-withdrawing nature of the cyano group, electrophilic aromatic substitution can occur at the pyridine ring:
-
Example Reaction :
Reduction Reactions
The cyano group can be reduced to an amine under specific conditions:
-
Reduction Example :
-
Characterization Techniques
Characterization of synthesized products is typically performed using:
-
Nuclear Magnetic Resonance (NMR) : Provides information about molecular structure and purity.
-
Infrared Spectroscopy (IR) : Identifies functional groups by analyzing absorption bands.
-
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Example Spectral Data
| Technique | Observation |
|---|---|
| NMR | Peaks at δ 7.0 - 8.0 ppm indicate aromatic protons |
| IR | Stretching vibrations at ~2200 cm$$ |
| ^{-1}$$ for CN | |
| MS | Molecular ion peak at m/z = 198 |
The chemical reactions involving 6-Bromo- triazolo[1,5-a]pyridine-5-carbonitrile illustrate its versatility as a synthetic intermediate in organic chemistry. Its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions makes it a valuable compound for further exploration in medicinal chemistry and material science.
-
References
Due to the limitations on sourcing from certain databases, further literature searches are recommended to gather more specific data on experimental conditions and yields associated with various synthetic methods for this compound.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds differ in substituent positions, functional groups, or ring systems, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed analysis:
Structural Analogs and Substituent Effects
Biological Activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C6H4BrN3
- Molecular Weight : 198.02 g/mol
- CAS Number : 356560-80-0
- PubChem CID : 11513934
Anticancer Properties
Recent studies have highlighted the compound's potent antiproliferative activity against various cancer cell lines. For instance, a derivative of this compound demonstrated significant effects against the MGC-803 gastric cancer cell line with an IC50 value of approximately 0.96 μM, showcasing a selectivity ratio of 38-fold over normal gastric epithelial cells (GES-1) . The mechanism of action involves:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of both intrinsic and extrinsic apoptotic pathways through:
Structure-Activity Relationships (SAR)
The biological activity of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives is influenced by various structural modifications. Research indicates that substitutions at different positions can enhance or diminish potency against specific targets. For example, modifications to the triazole ring and pyridine moiety have been explored to optimize binding affinity and selectivity for cancer cells while minimizing off-target effects .
Case Study 1: Antiproliferative Activity
In a study investigating the antiproliferative effects of several triazolo derivatives, compound 6i was identified as a lead with significant activity against MGC-803 cells. The study emphasized the importance of the triazole core in mediating these effects and suggested further exploration into analogs for improved efficacy and safety profiles .
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms by which these compounds induce apoptosis in cancer cells. The findings revealed that the elevation of ROS played a critical role in triggering mitochondrial pathways leading to cell death. This highlights the potential for developing ROS-inducing agents as therapeutic strategies in cancer treatment .
Data Tables
| Compound Name | IC50 (μM) | Selectivity Ratio | Mechanism of Action |
|---|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 0.96 | 38-fold | G0/G1 phase arrest; Apoptosis |
| Derivative 6i | Varies | N/A | ROS elevation; Bax/p53 upregulation |
Q & A
Basic Research Questions
Q. What are the optimal metal-free synthetic protocols for 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile?
- Methodology :
- Solvent Systems : Acetic acid and pyridine are commonly used for cyclization and condensation reactions. For example, heating aminopyridine derivatives in acetic anhydride/pyridine yields triazolopyridine cores .
- Reagents : Reactants like ketones (e.g., cyclohexanone, cyclopentanone) or chloral facilitate spiro or trichloromethyl substitutions. Cooling the reaction mixture in ice water followed by vacuum filtration ensures product isolation .
- Characterization : Confirm purity via elemental analysis (C, H, N) and structural integrity using H/C NMR and IR spectroscopy. For instance, IR peaks at 1660–1680 cm indicate carbonyl groups .
Q. How is structural characterization performed for this compound and its derivatives?
- Analytical Techniques :
- NMR : H NMR chemical shifts for pyridine protons typically appear at δ 7.5–8.5 ppm, while triazole protons resonate at δ 8.0–9.0 ppm. C NMR confirms nitrile (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N content validate synthetic accuracy .
- Mass Spectrometry : High-resolution MS (e.g., m/z 287.11 [M+H]) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods improve reaction design for triazolopyridine derivatives?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, ICReDD employs reaction path searches to predict optimal conditions (e.g., solvent polarity, temperature) .
- Data-Driven Optimization : Combine computational predictions with experimental validation. For instance, computational screening of ketones (cyclopentanone vs. cyclohexanone) can prioritize reagents for spirocyclic derivatives .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Case Study :
- Overlapping NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to distinguish pyridine and triazole protons in analogs like 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine .
- Elemental Analysis Conflicts : Cross-validate with X-ray crystallography. For example, spirocyclic derivatives (e.g., compound 13 ) showed ≤0.1% deviation between theoretical and experimental C/H/N values .
Q. How to design triazolopyridine derivatives for targeted biological activity?
- Methodological Framework :
- Functionalization : Introduce substituents (e.g., acetyl, mercapto) at positions 2, 5, or 7 to modulate solubility or binding affinity. For example, 2-mercapto derivatives (compound 15 ) enhance metal coordination potential .
- Structure-Activity Relationship (SAR) : Compare analogs like 6-Bromo-5-methyl (similarity score 0.88) vs. 6-Bromo-2-amine (similarity 0.83) to identify pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
